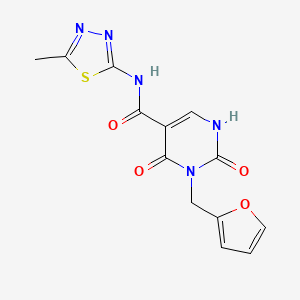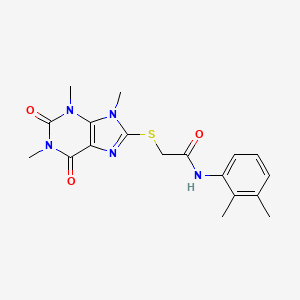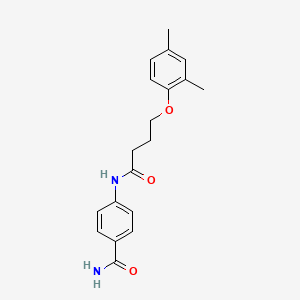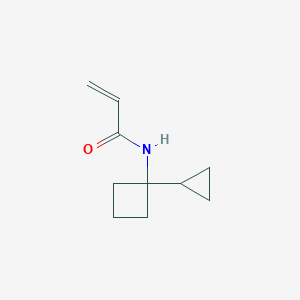
3-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a thiadiazole ring, and a tetrahydropyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]- triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives were then prepared . The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1 H-NMR spectra .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H NMR spectroscopy can provide information about the hydrogen atoms in the molecule, including their chemical environment and how they are connected to other atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature, given its complex structure and the presence of multiple ring systems .Scientific Research Applications
Antiprotozoal Agents
Compounds featuring furan and tetrahydropyrimidine components have been investigated for their antiprotozoal activities. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively. These findings highlight the potential of furan and tetrahydropyrimidine derivatives in developing new treatments for protozoal infections (Ismail et al., 2004).
Antimicrobial and Analgesic Agents
Research on compounds derived from visnaginone and khellinone, which incorporate elements like furan and thiadiazole, has demonstrated promising analgesic and anti-inflammatory activities. These compounds have been shown to inhibit COX-2 selectively, suggesting their potential as new analgesic and anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antibacterial, Antifungal, and Anti-tubercular Activities
Derivatives of tetrahydropyrimidine combined with thiadiazole and furan have been synthesized and evaluated for their antibacterial, antifungal, and anti-tubercular properties. Such compounds serve as a basis for developing new chemotherapeutic agents capable of tackling a wide range of microbial pathogens (Akhaja & Raval, 2012).
Nematicidal and Antimicrobial Activity
A series of compounds incorporating benzofuran and thiadiazole units have exhibited nematicidal and antimicrobial activities, presenting a potential avenue for agricultural applications in controlling nematode pests and bacterial diseases (Reddy et al., 2010).
Chemical Synthesis and Reactivity
The reactivity of compounds containing furan and thiadiazole structures with various bases has been explored, revealing insights into the synthesis of new chemical entities with potential application in medicinal chemistry and material science (Remizov et al., 2019).
properties
IUPAC Name |
3-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4S/c1-7-16-17-12(23-7)15-10(19)9-5-14-13(21)18(11(9)20)6-8-3-2-4-22-8/h2-5H,6H2,1H3,(H,14,21)(H,15,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUBYBVIDLGYIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2414101.png)

![5-[(3-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2414103.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2414106.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2414108.png)
![N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide](/img/structure/B2414109.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2414110.png)
![2-(2-Chlorobenzyl)-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2414112.png)
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2414118.png)